
3,4-difluoro-N-(3-methylcyclopentyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-N-(3-methylcyclopentyl)aniline is an organic compound with the molecular formula C12H15F2N It is characterized by the presence of two fluorine atoms on the benzene ring and a cyclopentyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-methylcyclopentyl)aniline typically involves the reaction of 3,4-difluoroaniline with 3-methylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluoro-N-(3-methylcyclopentyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of fluorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
3,4-Difluoro-N-(3-methylcyclopentyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-difluoro-N-(3-methylcyclopentyl)aniline involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring enhance the compound’s reactivity and binding affinity to target molecules. The cyclopentyl group contributes to the compound’s overall stability and lipophilicity, influencing its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluoroaniline: A simpler analog with only the fluorine atoms on the benzene ring.
N-(3-Methylcyclopentyl)aniline: Lacks the fluorine atoms but has the cyclopentyl group.
3,4-Difluoro-N-(cyclohexyl)aniline: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
3,4-Difluoro-N-(3-methylcyclopentyl)aniline is unique due to the combination of fluorine atoms and the cyclopentyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H15F2N |
|---|---|
Peso molecular |
211.25 g/mol |
Nombre IUPAC |
3,4-difluoro-N-(3-methylcyclopentyl)aniline |
InChI |
InChI=1S/C12H15F2N/c1-8-2-3-9(6-8)15-10-4-5-11(13)12(14)7-10/h4-5,7-9,15H,2-3,6H2,1H3 |
Clave InChI |
FJHVILHGUDMOES-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)NC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


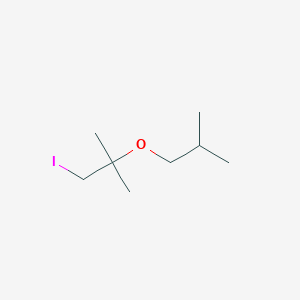
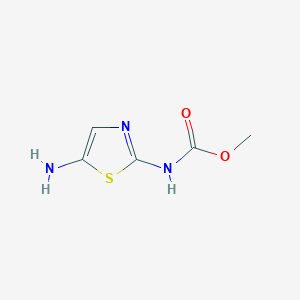
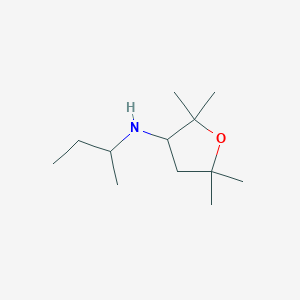

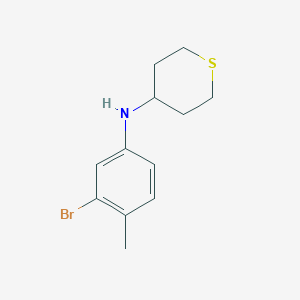
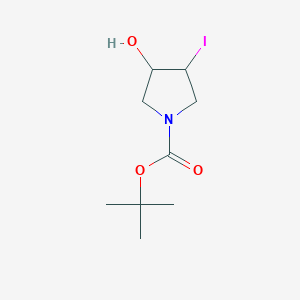
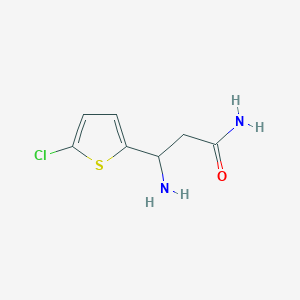
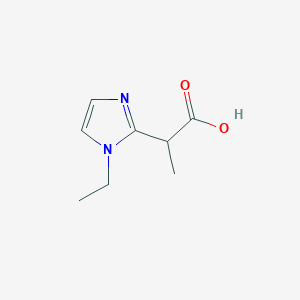
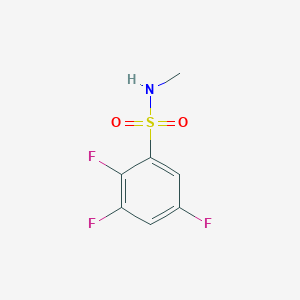
![4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine](/img/structure/B13307716.png)

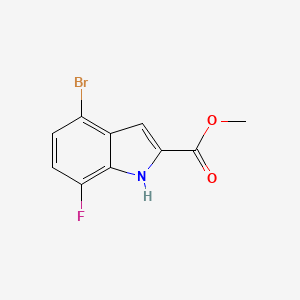
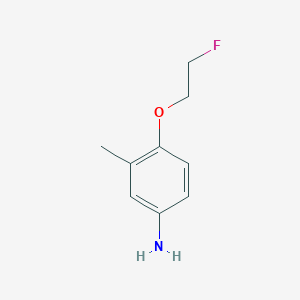
![N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B13307731.png)
